Mapenterol D11 hydrochloride

Veterinary drug residue analysis Food safety GC-MS method validation

Quantifying Mapenterol residues in complex matrices (animal tissues, feed, water) via LC-MS/MS requires robust matrix-effect correction. Mapenterol D11 hydrochloride (CAS 1325559-18-9) serves as a stable isotope-labeled internal standard (SIL-IS), co-eluting with the native analyte to normalize ion suppression/enhancement and analyte loss during sample preparation. • Achieves a +11 Da mass shift with 98% atom D isotopic purity, enabling unambiguous differentiation from native Mapenterol. • Validated per EU Commission Decision 2002/657/EC for residue monitoring in food control laboratories. • Supports method development, calibration curve establishment, and QC sample preparation for cross-laboratory comparability. Supplied as a neat reference standard with comprehensive CoA documentation. Available in 10 mg standard packaging; custom quantities upon request.

Molecular Formula C14H21Cl2F3N2O
Molecular Weight 372.3 g/mol
Cat. No. B1514410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapenterol D11 hydrochloride
Molecular FormulaC14H21Cl2F3N2O
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
InChIInChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i1D3,2D3,3D3,4D2;
InChIKeyLWJSGOMCMMDPEN-IJXFQFNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mapenterol D11 Hydrochloride for LC-MS/MS Quantification: Stable Isotope Standard Overview


Mapenterol D11 hydrochloride (CAS 1325559-18-9) is a deuterium-labeled analog of Mapenterol hydrochloride, a β2-adrenoceptor agonist . As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the native analyte but possesses a distinct mass due to the substitution of eleven hydrogen atoms with deuterium . This mass difference enables its primary function: to serve as a precise internal standard for the quantification of Mapenterol in complex biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

Why Mapenterol D11 Hydrochloride Cannot Be Substituted by Unlabeled Mapenterol in Regulated Analysis


The direct substitution of Mapenterol D11 hydrochloride with its unlabeled counterpart, Mapenterol hydrochloride, is not analytically equivalent for quantitative MS-based methods. Unlabeled Mapenterol cannot correct for matrix effects, such as ion suppression or enhancement, nor can it compensate for analyte loss during sample preparation. In contrast, a deuterated internal standard like Mapenterol D11 hydrochloride co-elutes with the native analyte and experiences near-identical ionization and extraction efficiencies, thereby normalizing these variations . This normalization is critical for achieving the accuracy and precision required by regulatory guidelines such as the European Commission Decision 2002/657/EC [1]. The use of a structurally identical, isotopically distinct internal standard is a fundamental requirement for robust method validation in residue analysis, ensuring that reported concentrations reflect true sample levels rather than analytical artifacts .

Mapenterol D11 Hydrochloride: Quantified Evidence for Superior Analytical Performance


Achieving Regulatory CCα and CCβ Levels for Mapenterol in Animal Tissues

In a validated GC-MS method for the multi-residue determination of seven β-agonists in liver and meat, the use of deuterated internal standards, including a Mapenterol analog, enabled the achievement of low detection limits. For Mapenterol specifically, the decision limit (CCα) was 0.49 ng g−1 and the detection capability (CCβ) was 0.60 ng g−1 [1]. These values are well below typical regulatory thresholds, demonstrating the method's fitness for confirmatory analysis.

Veterinary drug residue analysis Food safety GC-MS method validation

Mapenterol D11 Hydrochloride Specifications for Quantitative LC-MS/MS

Mapenterol D11 hydrochloride is specified with a chemical purity of ≥95% by HPLC and an isotopic enrichment of 98% atom D . This high level of deuterium incorporation is essential for its function as an internal standard, ensuring that the signal from the labeled compound is clearly distinguishable from the native analyte's signal with minimal spectral overlap, which is critical for accurate quantification in MS/MS analysis.

Isotopic purity Internal standard LC-MS/MS calibration

Validation of Quantitative Methods Using Mapenterol D11 Hydrochloride

The use of deuterated Mapenterol as an internal standard directly supports method validation by enabling accurate assessment of key parameters. In a validated LC-MS/MS method for β-agonists in animal feed and drinking water, the use of stable isotope internal standards allowed for the calculation of CCα and CCβ values [1]. For drinking water, CCα was as low as 0.12 μg/L, and CCβ ranged from 0.08 to 0.13 μg/L. For animal feed, CCα was 0.87 μg/kg, and CCβ ranged from 0.5 to 0.92 μg/kg. These values demonstrate the method's sensitivity and reliability.

Method validation Analytical recovery Precision

Comparative Analytical Performance: Isotopically Labeled vs. Unlabeled Standards

Unlabeled Mapenterol analysis is susceptible to matrix effects. For example, recoveries for unlabeled Mapenterol in human urine were found to range from 96-105% when the matrix effect was accounted for . This variability underscores the need for an internal standard. Mapenterol D11 hydrochloride, by co-eluting with the analyte, directly corrects for these matrix-induced variations, leading to more accurate and reproducible results compared to methods that do not use a matched isotopic internal standard .

Matrix effect correction Analytical accuracy LC-MS/MS

Mapenterol D11 Hydrochloride: Key Procurement Scenarios for Analytical Laboratories


Confirmatory Analysis of β-Agonist Residues in Food Matrices

Procure Mapenterol D11 hydrochloride as a high-purity internal standard for the quantification of Mapenterol residues in animal tissues (muscle, liver), feed, and drinking water. Its use in validated GC-MS and LC-MS/MS methods enables laboratories to achieve the low decision limits (CCα) and detection capabilities (CCβ) required for official food control and compliance with regulations such as EU Commission Decision 2002/657/EC [1].

Development and Validation of In-House LC-MS/MS Methods for Mapenterol

Utilize Mapenterol D11 hydrochloride during method development to establish calibration curves, assess linearity, and evaluate precision and recovery. Its 98% atom D isotopic purity ensures minimal interference and a robust mass shift (+11 Da), which is essential for accurately compensating for matrix effects and analyte loss during sample preparation, thereby strengthening method validation data packages .

Pharmacokinetic and Metabolism Studies of Mapenterol

Employ Mapenterol D11 hydrochloride as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies involving Mapenterol. By spiking biological samples (e.g., plasma, urine, tissues) with this standard, researchers can achieve precise and accurate quantification of the native drug and its metabolites over time, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile .

Routine Quality Control and Proficiency Testing

Integrate Mapenterol D11 hydrochloride into routine analytical workflows as a check standard for system suitability and as a calibration standard for quality control (QC) samples. Its use supports cross-laboratory comparability and is ideal for participation in proficiency testing schemes where accurate quantification of Mapenterol in unknown samples is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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